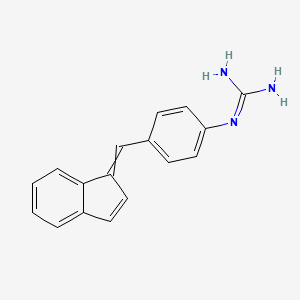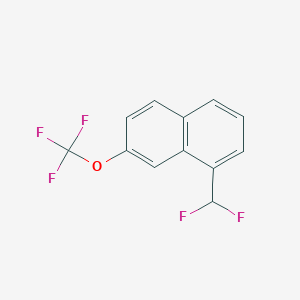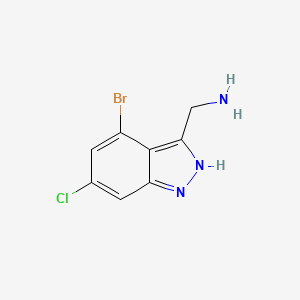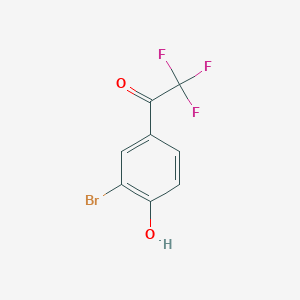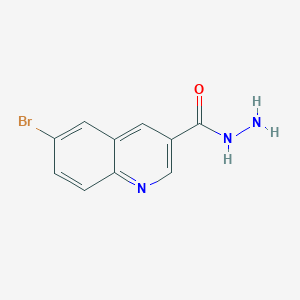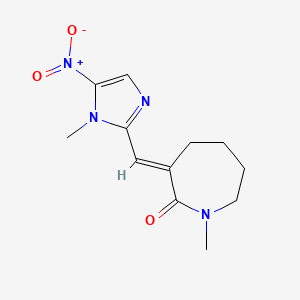
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one typically involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 1-methylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Medicine: It is explored for its potential therapeutic effects, including its use in the treatment of infections and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and inhibiting their activity, leading to the disruption of essential cellular processes in bacteria. This results in the inhibition of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one can be compared with other similar compounds such as:
Metronidazole: Both compounds contain the nitroimidazole moiety and exhibit antimicrobial properties.
Tinidazole: Similar to metronidazole, tinidazole also contains the nitroimidazole moiety and is used as an antimicrobial agent.
Ornidazole: Another nitroimidazole derivative with antimicrobial properties
This compound is unique due to its specific structural features and the presence of the azepan-2-one ring, which distinguishes it from other nitroimidazole derivatives.
Eigenschaften
Molekularformel |
C12H16N4O3 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(3E)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]azepan-2-one |
InChI |
InChI=1S/C12H16N4O3/c1-14-6-4-3-5-9(12(14)17)7-10-13-8-11(15(10)2)16(18)19/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI-Schlüssel |
PGRCTGVOXJFEKY-VQHVLOKHSA-N |
Isomerische SMILES |
CN1CCCC/C(=C\C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
Kanonische SMILES |
CN1CCCCC(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




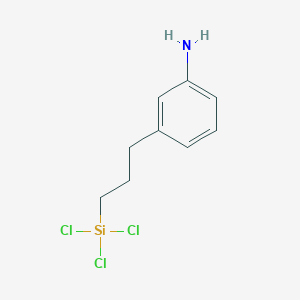
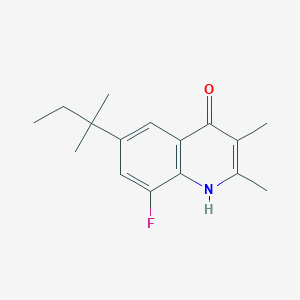
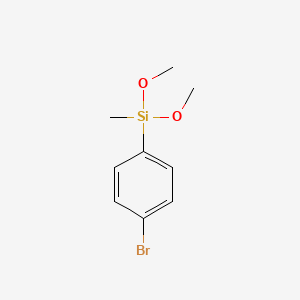
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
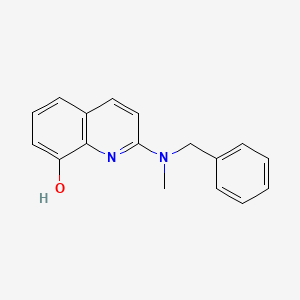

![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)
